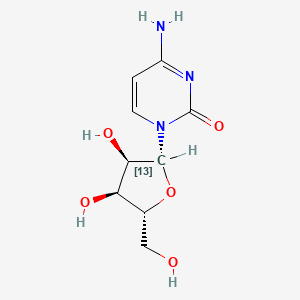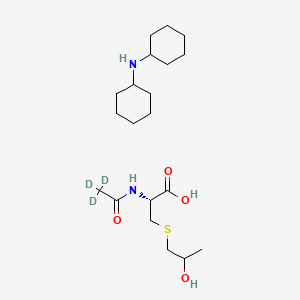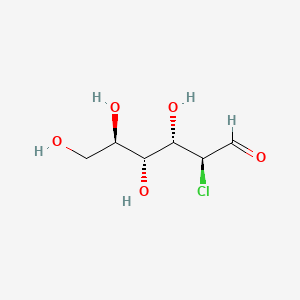
(2R)-oxolane-2,3,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-oxolane-2,3,4-triol is a labeled form of the tetrose saccharide erythrose, where the carbon at position 4 is enriched with the carbon-13 isotope. This compound is part of the aldose family and has the chemical formula C4H8O4. The natural isomer is D-erythrose, which is a diastereomer of D-threose . The labeling with carbon-13 makes it particularly useful in various scientific studies, especially in nuclear magnetic resonance (NMR) spectroscopy.
Mécanisme D'action
Target of Action
D-[4-13C]Erythrose, a labeled form of D-Erythrose, primarily targets enzymes such as 2-dehydro-3-deoxyphosphooctonate aldolase, glucose-6-phosphate isomerase, and phospho-2-dehydro-3-deoxyheptonate aldolase . These enzymes play crucial roles in various biochemical reactions, including the pentose phosphate pathway and the shikimate pathway, which are essential for the synthesis of nucleotides and aromatic amino acids, respectively .
Mode of Action
D-[4-13C]Erythrose interacts with its targets by serving as a substrate for the aforementioned enzymes. It undergoes a series of transformations, including isomerization and phosphorylation, facilitated by these enzymes . The incorporation of the 13C label allows for the tracking of D-Erythrose through these biochemical reactions, providing insights into the compound’s interactions with its targets .
Biochemical Pathways
D-[4-13C]Erythrose is involved in the pentose phosphate pathway and the shikimate pathway . In the pentose phosphate pathway, it is converted to glyceraldehyde 3-phosphate and fructose 6-phosphate . In the shikimate pathway, it serves as a precursor for the synthesis of aromatic amino acids . These pathways are critical for various cellular functions, including energy production, nucleotide synthesis, and the generation of aromatic compounds .
Pharmacokinetics
It is known that stable isotopes like 13c have been incorporated into drug molecules as tracers for quantitation during the drug development process . This suggests that D-[4-13C]Erythrose could potentially be tracked in biological systems, providing valuable information about its ADME properties .
Result of Action
The action of D-[4-13C]Erythrose results in the production of critical biochemical intermediates, such as glyceraldehyde 3-phosphate and fructose 6-phosphate in the pentose phosphate pathway . Additionally, it contributes to the synthesis of aromatic amino acids in the shikimate pathway . These molecular and cellular effects are essential for various biological functions, including energy production, nucleotide synthesis, and the generation of aromatic compounds .
Action Environment
The action of D-[4-13C]Erythrose can be influenced by various environmental factors. For instance, the efficiency of its conversion in biochemical pathways can be affected by the availability of other substrates and the presence of specific enzymes . Furthermore, factors such as pH and temperature can impact the stability and efficacy of D-[4-13C]Erythrose . .
Analyse Biochimique
Biochemical Properties
D-[4-13C]Erythrose plays a crucial role in various biochemical reactions. It is involved in the pentose phosphate pathway, where it is converted into erythrose-4-phosphate by the enzyme transketolase. This interaction is essential for the production of nucleotides and amino acids. Additionally, D-[4-13C]Erythrose interacts with erythrose reductase, an enzyme that reduces erythrose to erythritol using NADPH as a cofactor
Cellular Effects
D-[4-13C]Erythrose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the pentose phosphate pathway, which is crucial for maintaining cellular redox balance and providing precursors for nucleotide and amino acid synthesis. By tracing the incorporation of D-[4-13C]Erythrose into cellular metabolites, researchers can gain insights into the regulation of these pathways and the impact of metabolic flux on cell function .
Molecular Mechanism
At the molecular level, D-[4-13C]Erythrose exerts its effects through specific binding interactions with enzymes and other biomolecules. For example, its interaction with transketolase involves the transfer of a two-carbon unit from D-[4-13C]Erythrose to an acceptor molecule, facilitating the formation of erythrose-4-phosphate. Additionally, the reduction of D-[4-13C]Erythrose by erythrose reductase involves the binding of NADPH and the subsequent transfer of electrons to the carbonyl group of erythrose, resulting in the formation of erythritol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-[4-13C]Erythrose can change over time due to its stability and degradation. Studies have shown that D-[4-13C]Erythrose is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness. Long-term studies have also indicated that the incorporation of D-[4-13C]Erythrose into cellular metabolites can have lasting effects on cellular function, particularly in terms of metabolic flux and redox balance .
Dosage Effects in Animal Models
The effects of D-[4-13C]Erythrose vary with different dosages in animal models. At low doses, D-[4-13C]Erythrose is generally well-tolerated and can be effectively incorporated into metabolic pathways. At high doses, it may cause adverse effects, such as metabolic imbalances and toxicity. Threshold effects have been observed, where the benefits of D-[4-13C]Erythrose are maximized at optimal dosages, while higher doses lead to diminishing returns and potential harm .
Metabolic Pathways
D-[4-13C]Erythrose is involved in several metabolic pathways, including the pentose phosphate pathway and the erythritol synthesis pathway. In the pentose phosphate pathway, it is converted into erythrose-4-phosphate by transketolase, which is then used for nucleotide and amino acid synthesis. In the erythritol synthesis pathway, D-[4-13C]Erythrose is reduced to erythritol by erythrose reductase, highlighting its role in sugar alcohol metabolism .
Transport and Distribution
Within cells and tissues, D-[4-13C]Erythrose is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of D-[4-13C]Erythrose into cells, where it can be incorporated into metabolic pathways. The distribution of D-[4-13C]Erythrose within cells is influenced by its interactions with enzymes and other biomolecules, which can affect its localization and accumulation .
Subcellular Localization
The subcellular localization of D-[4-13C]Erythrose is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, D-[4-13C]Erythrose may be localized to the cytoplasm, where it participates in the pentose phosphate pathway, or to the mitochondria, where it can influence cellular redox balance. These localization patterns are crucial for understanding the functional roles of D-[4-13C]Erythrose in cellular metabolism .
Méthodes De Préparation
The preparation of (2R)-oxolane-2,3,4-triol typically involves the selective degradation of D-glucose. One common method is the oxidation of D-glucose with lead tetraacetate, which selectively degrades it to di-O-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose . This method provides a high overall yield of at least 80% . For industrial production, similar oxidative processes are employed, ensuring the selective incorporation of the carbon-13 isotope at the desired position.
Analyse Des Réactions Chimiques
(2R)-oxolane-2,3,4-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lead tetraacetate for oxidation and various reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with lead tetraacetate yields di-O-formyl-D-erythrose, which can be further hydrolyzed to D-erythrose .
Applications De Recherche Scientifique
(2R)-oxolane-2,3,4-triol is widely used in scientific research, particularly in the field of NMR spectroscopy. The carbon-13 labeling allows for site-selective studies of protein dynamics at atomic resolution . This compound is used as a precursor for 13C-labeled aromatic side chains in amino acids, enabling detailed studies of protein structure and function . Additionally, it is used in metabolic studies to trace the incorporation of carbon atoms into various biochemical pathways .
Comparaison Avec Des Composés Similaires
(2R)-oxolane-2,3,4-triol is unique due to its specific carbon-13 labeling, which distinguishes it from other similar compounds like D-erythrose and D-threose. While D-erythrose and D-threose are also tetrose saccharides, they do not have the isotopic labeling that makes this compound particularly valuable for NMR studies . Other similar compounds include erythrose 4-phosphate and erythritol, which are also involved in metabolic pathways but serve different roles .
Propriétés
IUPAC Name |
(2R)-oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2?,3?,4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORJIQYMIRHF-RUVKFHFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C([C@@H](O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopentanecarboxaldehyde, 2-(1-methoxyethyl)-, [1alpha,2beta(S*)]- (9CI)](/img/new.no-structure.jpg)








